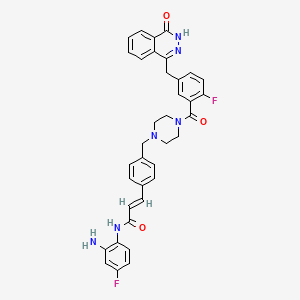
Parp/hdac-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parp/hdac-IN-1 is a dual inhibitor targeting both poly (ADP-ribose) polymerase (PARP) and histone deacetylase (HDAC). This compound has shown significant potential in cancer treatment due to its ability to inhibit both PARP and HDAC enzymes, which play crucial roles in DNA repair and gene expression regulation, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Parp/hdac-IN-1 involves the use of benzopyrazole or benzimidazole as core structures. A total of 14 dual-target inhibitors were designed and synthesized using these core structures . The specific synthetic routes and reaction conditions are detailed in various research publications, but generally involve multi-step organic synthesis techniques.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis procedures that can be scaled up for industrial production. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Parp/hdac-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates often include functionalized benzopyrazole or benzimidazole derivatives .
Aplicaciones Científicas De Investigación
Parp/hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PARP and HDAC enzymes.
Biology: Employed in cellular studies to understand the role of PARP and HDAC in DNA repair and gene expression.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mecanismo De Acción
Parp/hdac-IN-1 exerts its effects by inhibiting both PARP and HDAC enzymes. PARP inhibitors prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and cell death. HDAC inhibitors, on the other hand, prevent the deacetylation of histones, leading to an open chromatin structure and increased gene expression . The combination of these two mechanisms results in enhanced anticancer activity, particularly in cancers with BRCA1 or BRCA2 mutations .
Comparación Con Compuestos Similares
Similar Compounds
Olaparib: A PARP inhibitor used in the treatment of ovarian and breast cancers.
Vorinostat: An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
KT-3283: A dual PARP-HDAC inhibitor with activity in Ewing sarcoma.
Uniqueness
Parp/hdac-IN-1 is unique due to its dual inhibitory action on both PARP and HDAC enzymes, which provides a synergistic effect in cancer treatment. This dual action makes it more effective in inducing cancer cell death compared to single-target inhibitors .
Propiedades
Fórmula molecular |
C36H32F2N6O3 |
|---|---|
Peso molecular |
634.7 g/mol |
Nombre IUPAC |
(E)-N-(2-amino-4-fluorophenyl)-3-[4-[[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C36H32F2N6O3/c37-26-11-13-32(31(39)21-26)40-34(45)14-10-23-5-7-24(8-6-23)22-43-15-17-44(18-16-43)36(47)29-19-25(9-12-30(29)38)20-33-27-3-1-2-4-28(27)35(46)42-41-33/h1-14,19,21H,15-18,20,22,39H2,(H,40,45)(H,42,46)/b14-10+ |
Clave InChI |
PASQIMCZMIAMDH-GXDHUFHOSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=C(C=C2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F |
SMILES canónico |
C1CN(CCN1CC2=CC=C(C=C2)C=CC(=O)NC3=C(C=C(C=C3)F)N)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)


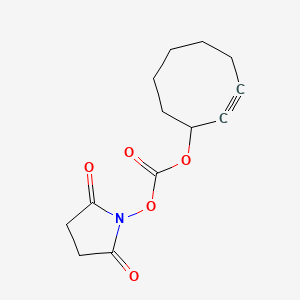

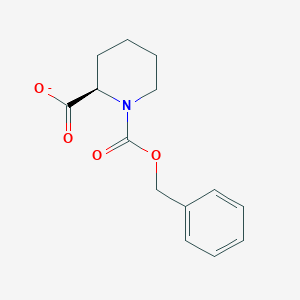
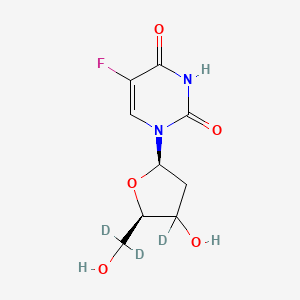
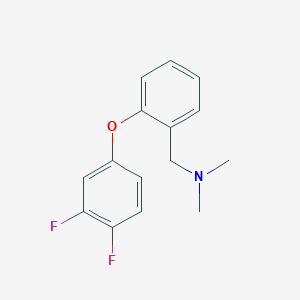

![6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)
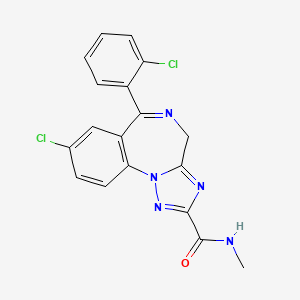
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B12367334.png)
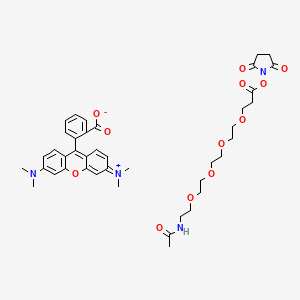
![N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine](/img/structure/B12367350.png)
